An In-depth Technical Guide to 2-Hydroxy Ibuprofen-d6
An In-depth Technical Guide to 2-Hydroxy Ibuprofen-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy Ibuprofen-d6, a key analytical standard and a deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The document details its chemical and physical properties, its critical role as an internal standard in bioanalytical assays, and the metabolic pathways leading to its formation. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of relevant quantitative data. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug metabolism studies, pharmacokinetics, and analytical method development.
Introduction
2-Hydroxy Ibuprofen-d6 is the deuterium-labeled form of 2-Hydroxy Ibuprofen, a major oxidative metabolite of ibuprofen.[1][2] Ibuprofen is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites, including 2-Hydroxy Ibuprofen.[3] The incorporation of six deuterium (B1214612) atoms (d6) into the molecule provides a stable isotopic signature, making 2-Hydroxy Ibuprofen-d6 an ideal internal standard for quantitative analysis by mass spectrometry.[1] Its use mitigates variability in sample preparation and analysis, ensuring high accuracy and precision in the quantification of ibuprofen and its metabolites in biological matrices.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Hydroxy Ibuprofen-d6 is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 2-{4-[2-hydroxy-2-(²H₃)methyl(3,3,3-²H₃)propyl]phenyl}propanoic acid | [4] |
| Synonyms | 4-(2-Hydroxy-2-methylpropyl)-α-methylbenzeneacetic Acid-d6; Hydroxyibuprofen-d6; Ibuprofen OH-d6 | [5][6] |
| CAS Number | 1217055-71-4 | [4][5][6] |
| Molecular Formula | C₁₃H₁₂D₆O₃ | [6] |
| Molecular Weight | 228.32 g/mol | [4][6] |
| Appearance | Solid Powder | [4] |
| Purity | ≥98% | [4][5] |
| Storage | Refer to Certificate of Analysis; typically stored at 0-4°C for short term and -20°C for long term. | [4] |
Synthesis
Detailed, publicly available protocols for the specific chemical synthesis of 2-Hydroxy Ibuprofen-d6 are scarce. However, its synthesis can be approached through two primary routes:
-
Biotransformation: This method involves the use of microorganisms or purified enzymes to hydroxylate deuterated ibuprofen (Ibuprofen-d6). Fungal biotransformation has been shown to be effective in producing hydroxylated metabolites of related compounds.[7]
-
Chemical Synthesis: A multi-step chemical synthesis would likely start from a deuterated precursor of the isobutylphenyl group, followed by the construction of the propanoic acid side chain and subsequent hydroxylation. The synthesis of ibuprofen itself has well-established routes which could be adapted for a deuterated analogue.[8]
Metabolism of Ibuprofen to 2-Hydroxy Ibuprofen
The formation of 2-Hydroxy Ibuprofen from ibuprofen is a critical step in its metabolism and elimination. This process is primarily mediated by cytochrome P450 enzymes in the liver.
Ibuprofen Metabolism Pathway
The metabolic pathway of ibuprofen involves several key enzymatic reactions, with hydroxylation being a major route. The following diagram illustrates the formation of 2-Hydroxy Ibuprofen.
Caption: Metabolic pathway of Ibuprofen to 2-Hydroxy Ibuprofen.
Experimental Protocols: Quantification of Ibuprofen and Metabolites using 2-Hydroxy Ibuprofen-d6
2-Hydroxy Ibuprofen-d6 is primarily used as an internal standard (IS) in LC-MS/MS methods for the accurate quantification of ibuprofen and its metabolites in biological samples such as plasma and urine.
Representative Experimental Workflow
The following diagram outlines a typical workflow for a bioanalytical method using 2-Hydroxy Ibuprofen-d6.
Caption: A typical bioanalytical workflow for ibuprofen quantification.
Detailed LC-MS/MS Method
The following protocol is a composite based on several validated methods for the analysis of ibuprofen and its metabolites.[9][10][11]
5.2.1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of plasma sample, add 10 µL of 2-Hydroxy Ibuprofen-d6 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 500 µL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 1:1, v/v).[9]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.2.2. Chromatographic Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Chiralpak AS-H (150 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic acid (95:5:0.1, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 8°C |
| Injection Volume | 10 µL |
5.2.3. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be optimized for the specific instrument |
| Ibuprofen | e.g., m/z 207 → 161 |
| 2-Hydroxy Ibuprofen | e.g., m/z 223 → 205 |
| 2-Hydroxy Ibuprofen-d6 (IS) | e.g., m/z 229 → 211 |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Quantitative Data Summary
The use of 2-Hydroxy Ibuprofen-d6 as an internal standard allows for the development of robust and reliable bioanalytical methods. Table 2 summarizes typical performance characteristics from validated LC-MS/MS assays for ibuprofen and its metabolites.
| Parameter | Typical Range/Value | Reference |
| Linearity Range (Ibuprofen) | 0.1 - 20 µg/mL | [9] |
| Linearity Range (2-OH-Ibuprofen) | 0.05 - 7.5 µg/mL | [9] |
| Correlation Coefficient (r) | ≥ 0.99 | [9] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL (for 2-OH-Ibuprofen) | [9] |
| Accuracy (% Bias) | Within ±15% | [9] |
| Precision (% CV) | < 15% | [9] |
| Recovery | 87% or greater | [12] |
Conclusion
2-Hydroxy Ibuprofen-d6 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its stable isotopic labeling ensures its utility as a high-quality internal standard for the accurate and precise quantification of ibuprofen and its metabolites in various biological matrices. The detailed experimental protocols and data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods. The understanding of ibuprofen's metabolic pathways, facilitated by the use of such standards, is crucial for drug development and clinical pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]
- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxyibuprofen (HMDB0060920) [hmdb.ca]
- 4. xcessbio.com [xcessbio.com]
- 5. BioOrganics [bioorganics.biz]
- 6. scbt.com [scbt.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Classical Synthesis and Recent Synthetic Advances in Ibuprofen_Chemicalbook [chemicalbook.com]
- 9. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC–MS–MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi | Semantic Scholar [semanticscholar.org]
- 12. Validation of a liquid chromatographic method for the determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
